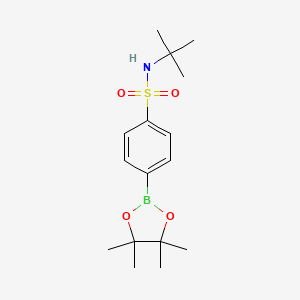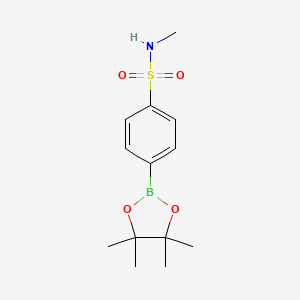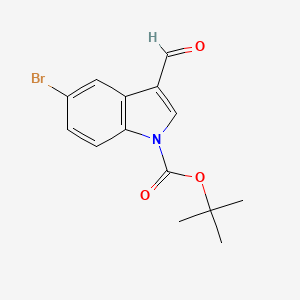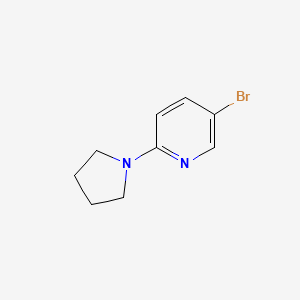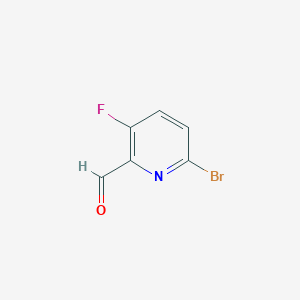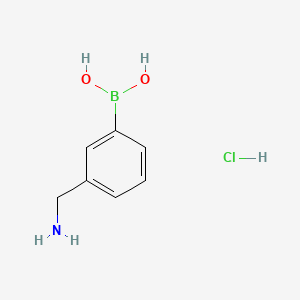
(3-氨基甲基苯基)硼酸盐酸盐
描述
(3-(Aminomethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds .
科学研究应用
(3-(Aminomethyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diol-containing compounds .
Mode of Action
(3-(Aminomethyl)phenyl)boronic acid hydrochloride, as a boronic acid derivative, has the ability to form complexes with Lewis acids, such as amines or carboxylic acids . This property facilitates its participation in various catalytic reactions. The electron-rich boron atom within this compound readily forms these complexes, thereby facilitating catalytic reactions .
Biochemical Pathways
The compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of (3-(Aminomethyl)phenyl)boronic acid hydrochloride’s action are largely dependent on the specific biochemical pathways it is involved in. For instance, in Suzuki-Miyaura coupling reactions, it contributes to the formation of C-C bonds .
Action Environment
The compound is stable under inert gas at 2-8°C . Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, its solubility in water may affect its bioavailability and distribution within the body .
生化分析
Biochemical Properties
(3-(Aminomethyl)phenyl)boronic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of boronate esters. It interacts with various enzymes and proteins, including those involved in glucose sensing and metabolism. The compound forms reversible covalent bonds with diols, which are present in many biomolecules, including sugars and glycoproteins . This interaction is essential for its role in biochemical assays and as a tool for studying enzyme kinetics and inhibition.
Cellular Effects
The effects of (3-(Aminomethyl)phenyl)boronic acid hydrochloride on cells are diverse. It influences cell signaling pathways by interacting with proteins involved in signal transduction. This compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (3-(Aminomethyl)phenyl)boronic acid hydrochloride exerts its effects through several mechanisms. It binds to biomolecules containing diol groups, forming stable boronate complexes. This binding can inhibit or activate enzymes, depending on the specific enzyme and the context of the interaction . The compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Aminomethyl)phenyl)boronic acid hydrochloride can change over time. The compound is relatively stable under inert gas conditions at temperatures between 2-8°C . It can degrade over time, especially when exposed to moisture or higher temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-(Aminomethyl)phenyl)boronic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
(3-(Aminomethyl)phenyl)boronic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes that catalyze the formation and breakdown of boronate esters. These interactions can affect metabolic flux and the levels of various metabolites . The compound can also influence the activity of enzymes involved in glucose metabolism, making it a valuable tool for studying metabolic diseases and disorders .
Transport and Distribution
Within cells and tissues, (3-(Aminomethyl)phenyl)boronic acid hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is influenced by its ability to form reversible covalent bonds with diol-containing biomolecules, which can facilitate its transport across cell membranes and within tissues .
Subcellular Localization
The subcellular localization of (3-(Aminomethyl)phenyl)boronic acid hydrochloride is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s activity and function can be influenced by its localization, as different cellular environments can affect its interactions with biomolecules and its overall stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Aminomethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 3-bromobenzylamine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production methods for (3-(Aminomethyl)phenyl)boronic acid hydrochloride are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
(3-(Aminomethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boronate esters.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
相似化合物的比较
Similar Compounds
- 3-Aminophenylboronic acid hydrochloride
- 4-Aminomethylphenylboronic acid hydrochloride
- 3-Aminobenzeneboronic acid hydrochloride
Uniqueness
(3-(Aminomethyl)phenyl)boronic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in Suzuki-Miyaura coupling. Its ability to form stable complexes with diols makes it valuable in developing sensors and probes, setting it apart from other boronic acid derivatives .
属性
IUPAC Name |
[3-(aminomethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBTFRGCBFYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956692 | |
| Record name | [3-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-94-1 | |
| Record name | Boronic acid, B-[3-(aminomethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Aminomethyl)benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)
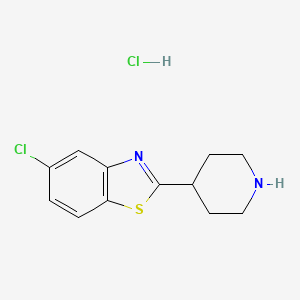
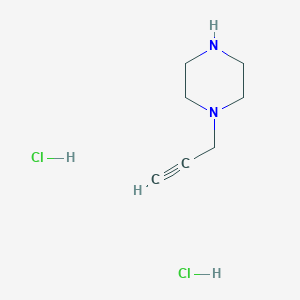
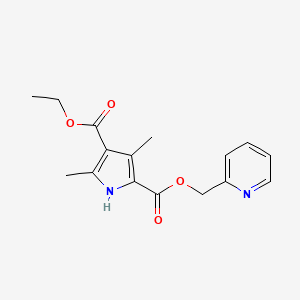
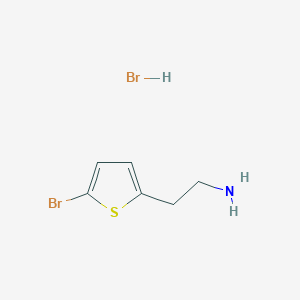
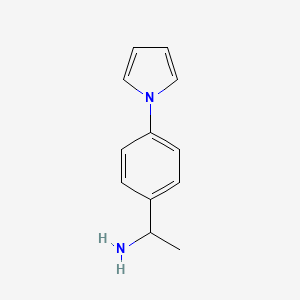
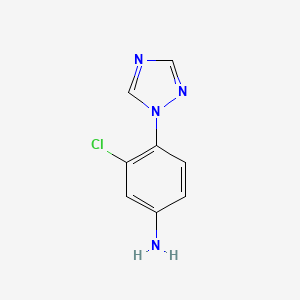
![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)
